molecular formula C9H9FO4S B1372775 2-(4-Fluorobenzenesulfonyl)propanoic acid CAS No. 1017675-07-8

2-(4-Fluorobenzenesulfonyl)propanoic acid

Cat. No.: B1372775
CAS No.: 1017675-07-8
M. Wt: 232.23 g/mol
InChI Key: MONMTZLCRRBKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(4-Fluorobenzenesulfonyl)propanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with propanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(4-Fluorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Fluorobenzenesulfonyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

2-(4-Fluorobenzenesulfonyl)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-6(9(11)12)15(13,14)8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMTZLCRRBKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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